molecular formula C15H10O5 B192581 Norwogonin CAS No. 4443-09-8

Norwogonin

Cat. No.: B192581
CAS No.: 4443-09-8
M. Wt: 270.24 g/mol
InChI Key: ZFKKRRMUPBBYRS-UHFFFAOYSA-N
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Description

. This compound is part of the flavonoid family, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norwogonin can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically starts with the preparation of a chalcone intermediate, followed by cyclization to form the flavone structure. The reaction conditions often include the use of acidic or basic catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Scutellaria baicalensis, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from plant extracts. The industrial synthesis may also utilize large-scale chemical reactors to produce this compound through synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Norwogonin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, such as halogens or alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce new functional groups, creating derivatives with altered biological activities.

Scientific Research Applications

Properties

IUPAC Name

5,7,8-trihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKRRMUPBBYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196171
Record name Norwogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4443-09-8
Record name Norwogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norwogonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4443-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norwogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7,8-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U0WT21IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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